molecular formula C6H9N3O3 B1584041 2,4,6-Trimethoxy-1,3,5-triazine CAS No. 877-89-4

2,4,6-Trimethoxy-1,3,5-triazine

Cat. No.: B1584041
CAS No.: 877-89-4
M. Wt: 171.15 g/mol
InChI Key: DFUGJTBMQKRCPI-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxy-1,3,5-triazine is a triazine derivative with the molecular formula C6H9N3O3. It is known for its planar structure and exists in three different polymorphic forms: α-, β-, and γ-forms . The compound is used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

2,4,6-Trimethoxy-1,3,5-triazine plays a significant role in biochemical reactions, particularly in the context of molecularly imprinted solid phase extraction (MISPE) for the isolation of melamine in food products . The compound interacts with various enzymes and proteins, facilitating methyl transfer reactions in both the melt and solid-state to produce 2,4,6-trioxo-1,3,5-trimethylazine . These interactions are crucial for understanding the compound’s role in biochemical processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to undergo methyl transfer reactions impacts cellular functions by modifying the activity of specific enzymes and proteins . This can lead to changes in gene expression and alterations in cellular metabolism, highlighting the compound’s significance in cellular biochemistry.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . The compound’s planar structure allows it to interact with various enzymes, facilitating methyl transfer reactions that result in the formation of 2,4,6-trioxo-1,3,5-trimethylazine . These interactions are essential for understanding the compound’s mechanism of action and its impact on biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties . The compound’s stability in different polymorphic forms influences its long-term effects on cellular function in both in vitro and in vivo studies . Understanding these temporal effects is crucial for optimizing the compound’s use in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects on cellular processes, while higher dosages could lead to toxic or adverse effects . These dosage-dependent effects are essential for determining the compound’s safety and efficacy in biochemical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate methyl transfer reactions . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in cellular metabolism and biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function in biochemical processes.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for understanding the compound’s activity and function within cells, as it can impact various biochemical processes.

Preparation Methods

2,4,6-Trimethoxy-1,3,5-triazine can be synthesized from cyanuric chloride through a series of nucleophilic substitution reactions. The process involves the substitution of chlorine atoms with methoxy groups under controlled conditions .

Chemical Reactions Analysis

2,4,6-Trimethoxy-1,3,5-triazine undergoes various chemical reactions, including:

Comparison with Similar Compounds

2,4,6-Trimethoxy-1,3,5-triazine can be compared with other triazine derivatives such as:

The uniqueness of this compound lies in its ability to undergo methyl transfer and its planar structure, which influences its chemical behavior .

Properties

IUPAC Name

2,4,6-trimethoxy-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-10-4-7-5(11-2)9-6(8-4)12-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUGJTBMQKRCPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90236573
Record name 2,4,6-Trimethoxy-1,3,5-triazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877-89-4
Record name 2,4,6-Trimethoxy-1,3,5-triazine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trimethoxy-1,3,5-triazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Trimethoxy-1,3,5-triazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-trimethoxy-1,3,5-triazine
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Record name 2,4,6-TRIMETHOXY-1,3,5-TRIAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unique about the structure of 2,4,6-trimethoxy-1,3,5-triazine and how does it influence its properties?

A1: this compound is characterized by a symmetrical triazine ring core with three methoxy groups attached. The molecule is planar in all its known polymorphic forms. The key difference between these polymorphs (alpha, beta, and gamma) lies in the packing arrangement of the molecules within the crystal lattice. This difference in packing significantly affects their physical properties, including melting points and enthalpies of fusion. For instance, the alpha-polymorph undergoes a reversible transformation to the beta-polymorph at 340 K [], highlighting the impact of packing on phase transitions.

Q2: How many polymorphs of this compound are known and how are they obtained?

A2: Three distinct polymorphs of this compound (alpha, beta, and gamma) have been identified [, ]. The alpha-polymorph, stable at low temperatures, crystallizes in the orthorhombic space group Pnma. Heating the alpha-polymorph to 340 K induces a reversible transformation to the beta-polymorph, which can also be obtained directly from the melt. The beta-polymorph adopts a monoclinic crystal system with the space group P2(1). The gamma-polymorph is obtained via crystallization from a methanol and methylene chloride mixture using hydrolyzed 2,4-dimethoxy-6-oxybenzophenone-1,3,5-triazine as the starting material. It crystallizes in the trigonal space group R3c, with molecules situated on a crystallographic threefold axis [].

Q3: What types of solid-state reactions can this compound undergo?

A3: this compound exhibits interesting solid-state reactivity, particularly undergoing methyl transfer reactions upon heating []. This process can occur in multiple stages, ultimately leading to the formation of 2,4,6-trioxo-1,3,5-trimethylazine. The reaction progression and the specific intermediates formed are influenced by the packing arrangement of molecules within the crystal lattice, highlighting the significance of solid-state structure in dictating reactivity.

Q4: Has this compound been utilized in any supramolecular assembly studies?

A4: Yes, this compound has shown potential as a building block for supramolecular architectures. Specifically, it has been successfully employed in constructing layer-by-layer assemblies of hydrogen-bonded hexagonal blocks []. In these assemblies, this compound interacts with 1,3,5-tris(p-hydoxyphenyl)benzene through a combination of CH-π and π-π stacking interactions, illustrating its ability to engage in directional non-covalent bonding.

Q5: Can this compound be selectively extracted from complex mixtures?

A5: Research suggests that selective extraction of this compound from complex matrices is possible using molecularly imprinted polymers (MIPs) []. MIPs designed with methacrylic acid as the functional monomer and ethylene glycol dimethacrylate as the cross-linking agent have shown specific recognition for this compound in partially aqueous environments. This selective binding ability makes MIPs a promising tool for isolating and concentrating this compound from real-world samples.

Q6: What is known about the reactivity of this compound with hydrated electrons?

A6: Studies using pulse and steady-state radiolysis techniques have explored the reactions of this compound with hydrated electrons (e-(aq)) in aqueous solutions []. The reaction rate is rapid, with a second-order rate constant on the order of 10^9 dm3 mol-1 s-1. Spectroscopic evidence suggests that the reaction yields a transient N-protonated electron adduct where the unpaired electron spin density is localized on a carbon atom. This reaction pathway highlights the potential for utilizing hydrated electrons in the degradation of this compound and related triazine derivatives.

Q7: What computational chemistry methods have been applied to study this compound?

A7: While the provided abstracts do not offer detailed information on specific computational studies, they suggest potential applications of computational chemistry to investigate the properties and behavior of this compound. For instance, first-principles many-body Green's function theory calculations were employed to elucidate the origin of ultralong phosphorescence in this compound crystals, revealing the crucial role of localized defect states originating from twisted molecules [].

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